4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid
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Overview
Description
4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a prop-2-yn-1-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid typically involves the reaction of 4-chloropyridine-2-carboxylic acid with prop-2-yn-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the prop-2-yn-1-ylamino group, yielding the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The prop-2-yn-1-ylamino group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid
- 4-[(Prop-2-YN-1-YL)amino]pyridine-2-sulfonic acid
- 4-[(Prop-2-YN-1-YL)amino]pyridine-2-phosphonic acid
Uniqueness
4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid is unique due to the presence of both the prop-2-yn-1-ylamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(prop-2-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-2-4-10-7-3-5-11-8(6-7)9(12)13/h1,3,5-6H,4H2,(H,10,11)(H,12,13) |
InChI Key |
FZPRXDFJPDACBO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC(=NC=C1)C(=O)O |
Origin of Product |
United States |
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